molecular formula C12H12As2O5 B14725731 Diphenyldiarsonic acid CAS No. 5344-50-3

Diphenyldiarsonic acid

Cat. No.: B14725731
CAS No.: 5344-50-3
M. Wt: 386.06 g/mol
InChI Key: VXTYIZLEQYLJHY-UHFFFAOYSA-N
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Description

Diphenyldiarsonic acid is an organoarsenic compound characterized by two phenyl groups bonded to an arsenic atom, with additional oxygen-containing functional groups. Its synthesis involves refluxing alcoholic diphenylarsine oxide with phosphorous acid or reducing diphenylarsinic acid under controlled conditions . It is highly reactive in air, oxidizing to form diphenylarsinic acid anhydride or oxide .

Properties

CAS No.

5344-50-3

Molecular Formula

C12H12As2O5

Molecular Weight

386.06 g/mol

IUPAC Name

[hydroxy(phenyl)arsoryl]oxy-phenylarsinic acid

InChI

InChI=1S/C12H12As2O5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18)

InChI Key

VXTYIZLEQYLJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(O)O[As](=O)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyldiarsonic acid can be synthesized through various chemical reactions involving arsenic compounds. One common method involves the reaction of diphenylarsine chloride with an oxidizing agent to produce this compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Reaction Mechanism with Grignard Reagents

DA reacts with Grignard reagents (RMgBr) to form alkyl or aryl derivatives:

RMgBr+(C6H5)2AsCl(C6H5)2AsR+MgBrCl\text{RMgBr} + (\text{C}_6\text{H}_5)_2\text{AsCl} \rightarrow (\text{C}_6\text{H}_5)_2\text{AsR} + \text{MgBrCl}

Here, the chloride group in DA is displaced by the R group from the Grignard reagent, expanding the organoarsenic compound library .

Sodium Process

Employed by Edgewood Arsenal, this method involves reacting chlorobenzene with arsenic trichloride (AsCl₃) in the presence of sodium. The reaction is not explicitly detailed in the provided sources but likely involves nucleophilic substitution or coupling mechanisms .

German Sandmeyer Process

Used during World War I, this method involves:

  • Phenyldiazonium chloride reacting with sodium arsenite.

  • Acidification, reduction, and neutralization steps.

  • Repeated Sandmeyer reactions and reductions to yield DA .

Structural and Reaction Insights

  • Pyramidal As(III) center : DA’s structure features a trigonal pyramidal arsenic atom bonded to two phenyl groups and one chloride. The As-Cl bond length is 2.26 Å, with Cl-As-C and C-As-C angles of 96° and 105°, respectively .

  • Reactivity : DA serves as a precursor to other organoarsenic compounds (e.g., diphenylcyanoarsine) via cyanide substitution .

Limitations and Gaps

The provided sources do not address Diphenyldiarsonic acid directly. If this compound refers to a diarsenic acid derivative (e.g., Ph₂AsO₂H), its reactions would likely involve:

  • Reduction : Conversion to chloroarsine analogs (similar to diphenylarsinic acid → DA).

  • Substitution : Reaction with nucleophiles or electrophiles to replace the -O₂H group.

  • Coordination chemistry : Potential interactions with metals due to arsenic’s lone pairs.

For comprehensive data on this compound, additional peer-reviewed studies or patent literature would be required.

Mechanism of Action

Comparison with Similar Compounds

Phenylarsonic Acid (C₆H₅AsO₃H₂)

  • Structure: A monocyclic aromatic arsenical with one phenyl group and a single arsenic center bonded to hydroxyl and oxygen groups.
  • Synthesis : Prepared via diazotization and coupling reactions involving phenyl precursors and arsenite salts .
  • Properties: Less sterically hindered than diphenyldiarsonic acid, leading to higher solubility in polar solvents.
  • Applications : Historically used in veterinary medicine and as a precursor for more complex arsenicals .

Diphenylarsinic Acid ((C₆H₅)₂AsO₂H)

  • Structure : Features two phenyl groups and an arsenic atom bonded to two oxygen atoms and a hydroxyl group.
  • Synthesis : Derived from the oxidation of this compound or reduction of diphenylchloroarsine .
  • Properties : Forms hygroscopic crystals with higher oxidative stability compared to this compound. Reacts with chlorides to form trichloride derivatives .
  • Applications: Intermediate in synthesizing organoarsenic pharmaceuticals and pesticides.

Dimethylarsinic Acid (Cacodylic Acid, (CH₃)₂AsO₂H)

  • Structure : Aliphatic arsenical with two methyl groups attached to arsenic.
  • Properties : Melting point ~195°C; highly water-soluble. Less toxic than aromatic analogs but still regulated due to arsenic content .
  • Applications: Widely used as a non-selective herbicide (e.g., "Agent Blue" in agriculture) .

Lewisite (Dichloro(2-chlorovinyl)arsine)

  • Structure : A chlorovinyl-substituted dichloroarsine.
  • Properties : Volatile liquid with extreme toxicity, acting as a vesicant and systemic poison. Reacts with thiol groups in proteins .

o-Azobenzenediarsonic Acid

  • Structure : Contains two arsenic centers linked by an azo (-N=N-)-functionalized benzene ring.
  • Synthesis: Produced via diazotization of tetramino diphenylarsonic acid followed by coupling with arsenite .
  • Properties : Higher molecular complexity and lower solubility compared to this compound. Purification requires multiple steps, including sodium carbonate and acetic acid treatments .

Data Table: Key Properties of Selected Arsenicals

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Reactivity
This compound (C₆H₅)₂As₂O₄H₂ ~346 g/mol 135 Low in alcohol/ether Air-sensitive; oxidizes readily
Phenylarsonic acid C₆H₅AsO₃H₂ ~218 g/mol Not reported Moderate in water Diazotization/coupling reactions
Dimethylarsinic acid (CH₃)₂AsO₂H ~138 g/mol 195 High in water Stable; herbicide action
Lewisite Cl₂AsCH=CHCl ~207 g/mol -18 (liquid) Low in water Thiol group inhibition

Research Findings and Functional Insights

  • Chemical Reactivity : this compound's dual arsenic centers enable complex coordination chemistry, though its air sensitivity limits practical use. In contrast, cacodylic acid’s stability underpins its herbicide applications .
  • Synthetic Challenges : Purification of diarsonic acids (e.g., removal of o-azobenzenediarsonic acid impurities) requires meticulous pH adjustments and charcoal treatments .

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